molecular formula C15H32Sn B1265786 Allyltributyltin CAS No. 24850-33-7

Allyltributyltin

Cat. No. B1265786
CAS RN: 24850-33-7
M. Wt: 331.1 g/mol
InChI Key: YLGRTLMDMVAFNI-UHFFFAOYSA-N
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Description

Allyltributyltin, a chemical compound used in organic synthesis, has garnered attention due to its utility in forming carbon-carbon bonds and as a reagent in various chemical reactions. Its applications range from modifying penicillin-derived azetidinones to synthesizing novel β-lactam antibiotics and homoallylic alcohols.

Synthesis Analysis

  • Allyltributyltin can be effectively synthesized for use in organic chemistry. It's particularly noted for its role in the allylation of penicillin-derived azetidinones, demonstrating a radical mechanism with significant stereochemical implications (Blaszczak, Armour, & Halligan, 1990).

Molecular Structure Analysis

  • The molecular structure of Allyltributyltin is crucial in its reactivity and utility in organic synthesis. Its structure allows for efficient carbon-carbon bond formation, which is essential in the synthesis of complex organic compounds.

Chemical Reactions and Properties

  • This compound has been used in tandem N-alkylation-C-allylation reactions, showcasing its versatility in organic synthesis. It's effective in reactions with alpha-imino esters in the presence of organoaluminum reagents (Niwa & Shimizu, 2003).
  • Another significant application is in the synthesis of protected and free homoallylic alcohols through the catalytic use of dibutyltin dichloride (Whitesell & Apodaca, 1996).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

Allyltributyltin is used in the allylation of acid chlorides. This process involves the redistribution of allyltributyltin and dibutyltin dichloride into allyldibutyltin chloride and tributyltin chloride .

Detailed Description of the Methods of Application or Experimental Procedures

The redistribution of allyltributyltin and dibutyltin dichloride into allyldibutyltin chloride and tributyltin chloride is enhanced by coordinative compounds such as phosphine oxide and ammonium chloride. This redistribution is applied to the reaction of allyltributyltin and acid chlorides promoted by catalytic amounts of dibutyltin dichloride-tetraethylammonium chloride .

Ring-Opening of Epoxides

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

Allyltributyltin is used in the ring-opening of epoxides. This process involves the conversion of epoxides to the corresponding homoallyl alcohols and halohydrins .

Detailed Description of the Methods of Application or Experimental Procedures

The allyltin tribromide acts as a novel and easily prepared allylation reagent and halide atom donor to convert epoxides to the corresponding homoallyl alcohols and halohydrins. This process yields high results with excellent regioselectivities under mild reaction conditions .

Lewis Acid Catalysis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

Allyltributyltin can act as a Lewis acid to catalyze the ring-opening reactions of epoxides with alcohols .

Detailed Description of the Methods of Application or Experimental Procedures

The allyltin tribromide could act as a Lewis acid to catalyze the ring opening reactions of epoxides with alcohols .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure). The target organs are the cardiovascular system and blood .

properties

IUPAC Name

tributyl(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGRTLMDMVAFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179553
Record name Allyltributylstannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltributylstannane

CAS RN

24850-33-7
Record name Allyltributyltin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24850-33-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyltributylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024850337
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Record name Allyltributylstannane
Source EPA DSSTox
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Record name Allyltributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYLTRIBUTYLSTANNANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,410
Citations
M Murakata, T Jono, Y Mizuno… - Journal of the American …, 1997 - ACS Publications
Asymmetric induction in radical-mediated reactions is currently the focus of attention in synthetic organic chemistry. Extensive search for asymmetric radical reactions has been reported, …
Number of citations: 121 pubs.acs.org
M Kosugi, K Sasazawa, Y Shimizu, T Migita - Chemistry Letters, 1977 - journal.csj.jp
ALLYLATION OF AROMATIC HALIDES WITH ALLYLTRIBUTYLTIN IN THE PRESENCE OF TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(O) Catalytic allyl … ALLYLATION OF …
Number of citations: 345 www.journal.csj.jp
Q Yao, M Sheets - The Journal of Organic Chemistry, 2006 - ACS Publications
An air- and moisture-stable SeCSe−Pd(II) pincer complex was synthesized and found to catalyze the nucleophilic allylation of aldehydes with allyltributyltin. The allylation of a variety of …
Number of citations: 76 pubs.acs.org
Y Niwa, M Shimizu - Journal of the American Chemical Society, 2003 - ACS Publications
On treatment of various α-imino esters with organoaluminum reagents and allyltributyltin in the presence of benzoyl peroxide, the tandem reaction proceeded to give the N-alkylation−C-…
Number of citations: 96 pubs.acs.org
T Itoh, H Hasegawa, K Nagata, Y Matsuya… - Chemical and …, 1994 - jstage.jst.go.jp
… allyltributyltin. When ethyl chloroformate was added dropwise to a mixture of pyrimidine and allyltributyltin, … of 0.5 eq of alkyl chloroformate and allyltributyltin. Moreover, the regulation of …
Number of citations: 19 www.jstage.jst.go.jp
T Itoh, H Hasegawa, K Nagata… - The Journal of Organic …, 1994 - ACS Publications
… In the presence of allyltributyltin, quaternary salt 10 is effectively trapped by allyltributyltin to … In conclusion, allyltributyltin has been shown to trap unstable (alkoxycarbonyl)azolium salts …
Number of citations: 23 pubs.acs.org
HS Dang, AG Davies - Journal of organometallic chemistry, 1992 - Elsevier
… Our previous work has emphasised the parallel between the behaviour of singlet oxygen and of PTAD as an enophile [1,2], and we had showed that allyltributyltin reacted with PTAD to …
Number of citations: 35 www.sciencedirect.com
T Zhang, M Shi, M Zhao - Tetrahedron, 2008 - Elsevier
Novel cis-chelated bidentate bis(NHC)–Pd(II) complexes derived from 1,1′-binaphthyl-2,2′-diamine (BINAM) bearing weakly coordinating acetate or trifluoroacetate counterions have …
Number of citations: 46 www.sciencedirect.com
CM Schuch, RA Pilli - Tetrahedron: Asymmetry, 2000 - Elsevier
5,5-Disubstituted pyrrolidinones and 5-substituted pyrrolidinones were obtained with moderate to good diastereoisomeric excess through the cis addition of allyltributyltin and …
Number of citations: 39 www.sciencedirect.com
MK Gurjar, SV Ravindranadh, K Sankar… - Organic & …, 2003 - pubs.rsc.org
In the presence of allyl tri-n-butyltin–AIBN, cyclopropylmethyl bromides/xanthates undergo ring-opening reaction with concomitant formation of geminal diallyl derivatives in good yields. …
Number of citations: 24 pubs.rsc.org

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